QZ59S-Sss

P-glycoprotein structural biology binding stoichiometry X-ray crystallography

QZ59S-SSS (CAS 945624-90-8, molecular formula C24H30N6O3S3, MW 546.73) is a cyclic trimer peptidomimetic composed of (S)-valine-derived thiazole units, classified as a modulator of the ATP-binding cassette transporter P-glycoprotein (P-gp, ABCB1). It was developed to inhibit drug efflux mediated by P-gp, a major contributor to multidrug resistance (MDR) in cancer chemotherapy.

Molecular Formula C24H30N6O3S3
Molecular Weight 546.7 g/mol
Cat. No. B12309464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQZ59S-Sss
Molecular FormulaC24H30N6O3S3
Molecular Weight546.7 g/mol
Structural Identifiers
SMILESCC(C)C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)N1)C(C)C)C(C)C
InChIInChI=1S/C24H30N6O3S3/c1-10(2)16-22-25-14(7-34-22)20(32)29-18(12(5)6)24-27-15(9-36-24)21(33)30-17(11(3)4)23-26-13(8-35-23)19(31)28-16/h7-12,16-18H,1-6H3,(H,28,31)(H,29,32)(H,30,33)
InChIKeyMCTYQNKZLHHNCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





QZ59S-SSS (Cyclic Trimer) as a Stereochemically Defined Inhibitor of Human P-Glycoprotein for MDR Reversal Research


QZ59S-SSS (CAS 945624-90-8, molecular formula C24H30N6O3S3, MW 546.73) is a cyclic trimer peptidomimetic composed of (S)-valine-derived thiazole units, classified as a modulator of the ATP-binding cassette transporter P-glycoprotein (P-gp, ABCB1) [1]. It was developed to inhibit drug efflux mediated by P-gp, a major contributor to multidrug resistance (MDR) in cancer chemotherapy [1]. Unlike earlier-generation P-gp inhibitors, QZ59S-SSS is among the best structurally characterized inhibitors, with its binding mode resolved by X-ray crystallography in complex with mouse P-gp (PDB 4M2T) [2]. The compound exhibits an IC50 of 1.5 μM against human P-gp in calcein-AM efflux assays and is one of a pair of enantiomeric inhibitors (with QZ59-RRR) that display divergent binding stoichiometries, inhibition mechanisms, and species-dependent stereoselectivity [1][3].

Why QZ59S-SSS Cannot Be Substituted by Other P-Glycoprotein Inhibitors or Enantiomers


Substituting QZ59S-SSS with its enantiomer QZ59-RRR, its linear trimer analog, or structurally unrelated P-gp inhibitors such as tariquidar introduces critical experimental confounds. QZ59-RRR binds with a fundamentally different 1:1 protein:ligand stoichiometry (versus 1:2 for QZ59S-SSS) and acts through a non-competitive/mixed inhibition mechanism rather than the competitive mechanism of QZ59S-SSS, resulting in 3- to 6-fold lower potency in mammalian P-gp assays [1][2]. The linear trimer (compound 13), despite being equipotent with QZ59S-SSS in calcein-AM efflux (both IC50 = 1.5 μM), shows a markedly different substrate selectivity profile, particularly reduced inhibition of Bodipy-Prazosin efflux (75% vs. 89% at 10 μM) [3]. Furthermore, third-generation inhibitors such as tariquidar act through ATPase inhibition at nanomolar potency (IC50 10–40 nM) and bind to distinct high-affinity sites, making them unsuitable for studies requiring competitive displacement of substrates or investigation of the polyspecific drug-binding pocket [4]. These differences mean that data generated with one analog cannot be extrapolated to another.

QZ59S-SSS Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation Data


1:2 Protein:Ligand Binding Stoichiometry Versus 1:1 for QZ59-RRR – Defined by X-Ray Crystallography

X-ray crystallographic analysis of mouse P-gp co-crystallized with QZ59-SSS (PDB 4M2T, resolution 4.35 Å) reveals that two molecules of QZ59-SSS bind per P-gp molecule (1:2 protein:ligand stoichiometry), occupying distinct sites within the drug-binding pocket—one at a deeper position in the upper leaflet and the second below the position occupied by QZ59-RRR. In contrast, the enantiomer QZ59-RRR binds with a 1:1 stoichiometry at a single site [1][2].

P-glycoprotein structural biology binding stoichiometry X-ray crystallography

Competitive Inhibition Mechanism with Ki Values 13-Fold and 2-Fold Below Km Versus Non-Competitive/Mixed Inhibition by QZ59-RRR

In whole-cell transport assays using human P-gp, QZ59-SSS acted as a fully competitive inhibitor of both Hoechst 33342 (H-site substrate) and daunorubicin (R-site substrate) transport, with apparent Ki values of 0.15 μM and 0.3 μM, respectively—13-fold and 2-fold lower than the corresponding Km,app values of 2.0 μM and 0.7 μM. In contrast, QZ59-RRR non-competitively inhibited daunorubicin transport with moderate efficacy (Ki,app = 1.9 μM) and displayed mixed-type inhibition toward Hoechst 33342 transport (Ki2,app = 1.6 μM non-competitive; Ki1,app = 5 μM competitive). These results indicate a full positional overlap of QZ59-SSS with both substrate-binding sites, versus only partial overlap for QZ59-RRR [1].

P-glycoprotein inhibition mechanism competitive inhibitor Hoechst 33342 transport daunorubicin transport

Differential Substrate Selectivity: QZ59S-SSS Inhibits Bodipy-Prazosin Efflux 14 Percentage Points More Effectively Than the Linear Trimer Despite Equal Calcein-AM Potency

At a test concentration of 10 μM, QZ59S-SSS (cyclic trimer, compound 17) inhibited Bodipy-FL-Prazosin efflux by 89% (relative to tariquidar at 1 μM = 100%) in BacMam-P-gp transduced HeLa cells, while the linear trimer (compound 13) achieved only 75% inhibition. Both compounds were nearly equally effective against calcein-AM efflux (97% for QZ59S-SSS vs. 98% for linear trimer), and both shared an IC50 of 1.5 μM for calcein-AM inhibition. This reveals a substrate-dependent differentiation: the cyclic constraint in QZ59S-SSS confers a 14-percentage-point advantage in blocking Bodipy-Prazosin transport despite identical potency against calcein-AM [1].

Bodipy-Prazosin efflux substrate selectivity cyclic vs linear trimer calcein-AM assay

3.15-Fold Higher Potency of QZ59S-SSS Over QZ59-RRR for Inhibition of Mouse ABCB1a-Mediated Calcein-AM Efflux

In mouse ABCB1a-mediated calcein-AM efflux assays, QZ59-SSS demonstrated an IC50 of 2.7 ± 0.25 μM, making it 3.15-fold more potent than its enantiomer QZ59-RRR, which exhibited an IC50 of 8.5 ± 0.47 μM under identical conditions. This quantitative potency difference is rooted in the distinct binding interactions of the two enantiomers within the drug-binding pocket, as evidenced by the different number and positioning of binding sites observed in crystal structures [1].

mouse ABCB1a calcein-AM efflux enantiomer potency comparison IC50

Species-Dependent Reversal of Enantiomer Stereoselectivity: QZ59-RRR Is 2.14-Fold More Potent Than QZ59-SSS in Sea Urchin Sp-ABCB1a

In the sea urchin Strongylocentrotus purpuratus ABCB1a (Sp-ABCB1a) transporter, the stereoselectivity of QZ59 enantiomers is reversed compared to mouse ABCB1a: QZ59-RRR is 2.14 times more effective at inhibiting calcein-AM efflux than QZ59-SSS. This reversal is attributed to two nonconservative substitutions in transmembrane helix 6 (TMH6) of Sp-ABCB1a (F332L and F384I) that alter the drug-binding pocket geometry. In contrast, in mouse ABCB1a, QZ59-SSS is 3.15-fold more potent than QZ59-RRR [1].

species-dependent stereoselectivity Sp-ABCB1a sea urchin evolutionary pharmacology

QZ59S-SSS Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Structural Biology: Co-Crystallization and Cryo-EM Studies of P-gp Drug-Binding Pocket Architecture

QZ59S-SSS is the inhibitor of choice for structural studies requiring simultaneous occupancy of multiple drug-binding sub-sites. Its 1:2 protein:ligand stoichiometry, validated by X-ray crystallography (PDB 4M2T, 4.35 Å resolution), enables investigation of the full polyspecific binding cavity, unlike QZ59-RRR which occupies only a single site [1][2]. The well-defined electron density for both bound QZ59-SSS molecules facilitates molecular replacement and model building in structural determination workflows.

Competitive Displacement Assays for Mapping P-gp Substrate Binding Sites (H-Site and R-Site)

QZ59S-SSS is uniquely suited for experiments requiring full competitive displacement of both H-site (Hoechst 33342) and R-site (daunorubicin) substrates. With Ki,app values of 0.15 μM and 0.30 μM—13-fold and 2-fold below the respective Km,app values—QZ59S-SSS provides efficient competitive blockade of both transport sites simultaneously, a property not shared by QZ59-RRR (non-competitive/mixed inhibitor) [3].

Multidrug Resistance Reversal in Mammalian Cancer Cell Models Requiring P-gp Inhibition

For mammalian cell-based MDR reversal studies, QZ59S-SSS is the preferred enantiomer, demonstrating 3.15-fold greater potency than QZ59-RRR (IC50 2.7 ± 0.25 μM vs. 8.5 ± 0.47 μM) in mouse ABCB1a-mediated calcein-AM efflux [4]. At 10 μM, it achieves 97% inhibition of calcein-AM efflux and 89% inhibition of Bodipy-Prazosin efflux in human P-gp-expressing HeLa cells, providing broad-spectrum blockade of multiple substrate transport pathways [5].

Evolutionary Pharmacology: Comparative Studies of P-gp Stereoselectivity Across Species

QZ59S-SSS serves as a stereochemical probe for investigating the evolutionary divergence of P-gp drug-binding domains. The documented reversal of enantiomer selectivity between mouse ABCB1a (QZ59-SSS 3.15-fold more potent) and sea urchin Sp-ABCB1a (QZ59-RRR 2.14-fold more effective), driven by TMH6 substitutions, makes the QZ59 enantiomer pair a calibrated toolset for structure-activity relationship studies of P-gp orthologs across the animal kingdom [4].

Quote Request

Request a Quote for QZ59S-Sss

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.